![molecular formula C7H3BrClNS B11863499 3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
3-Bromo-4-chlorothieno[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chlorothieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with N-aryl-2-bromoacetamides under specific conditions . Another approach uses the Vilsmeier–Haack reagent to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .
Industrial Production Methods
Industrial production of this compound often relies on scalable and robust synthetic methods. One such method involves the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination . This process allows for the production of the compound in significant quantities without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include cyclic amines and boronic acids, leading to the formation of substituted thieno[2,3-b]pyridines.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as cyclic amines and boronic acids are used under Suzuki reaction conditions.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are required, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridines, which have different pharmacological and biological activities .
Scientific Research Applications
3-Bromo-4-chlorothieno[2,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. It has been reported to inhibit certain kinases, such as Pim-1 kinase, which plays a role in cell proliferation and survival . The compound’s structure allows it to bind to these targets, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chlorothieno[3,2-c]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
3-Bromo-4-chlorothieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown higher efficacy in certain biological assays and greater potential for therapeutic applications .
Properties
Molecular Formula |
C7H3BrClNS |
|---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
3-bromo-4-chlorothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H |
InChI Key |
OFBWKWUPOQVDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


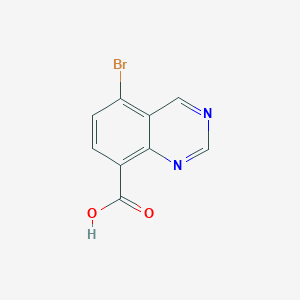
![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
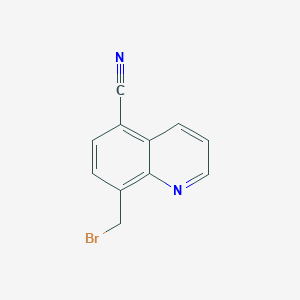
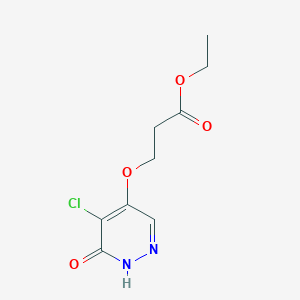
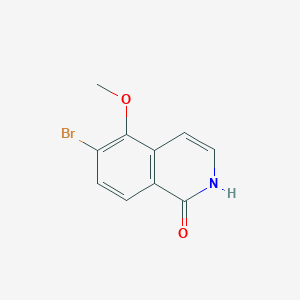
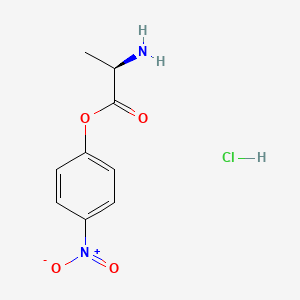
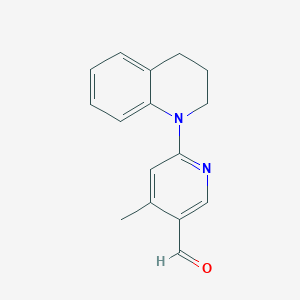
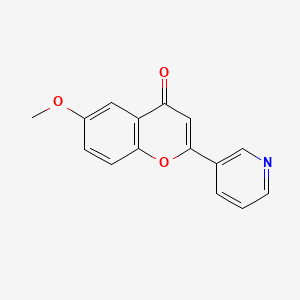
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)


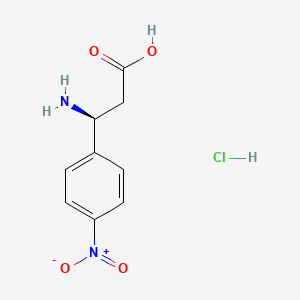
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
